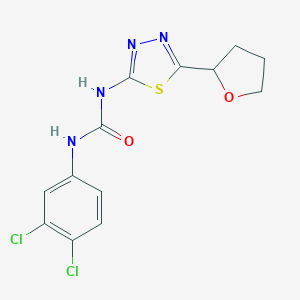
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, also known as BCPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make this compound a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. This compound has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been found to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been found to decrease anxiety-like behavior in animal models, suggesting that it may have anxiolytic effects as well. Additionally, this compound has been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of pure this compound in large quantities. Additionally, this compound has been extensively studied for its biological activities, making it a valuable tool for researchers studying the mechanisms of psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. One area of research is the development of new drugs based on the structure of this compound for the treatment of psychiatric disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, the study of this compound in animal models of cognitive disorders may provide valuable insights into the development of new treatments for these conditions. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for a wide range of psychiatric and cognitive disorders.
Méthodes De Synthèse
The synthesis of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound. This synthesis method has been described in detail in several scientific papers and has been found to be efficient and reproducible.
Propriétés
Formule moléculaire |
C18H18ClN3O2 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
N-benzoyl-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-7-4-8-16(13-15)21-9-11-22(12-10-21)18(24)20-17(23)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,23,24) |
Clé InChI |
IQRITPAWHCVXDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)




![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
